molecular formula C8H15IO B13065645 1-(Iodomethyl)-3-methylcyclohexan-1-ol

1-(Iodomethyl)-3-methylcyclohexan-1-ol

Cat. No.: B13065645
M. Wt: 254.11 g/mol
InChI Key: ZGARLCKRCMZLFA-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-3-methylcyclohexan-1-ol is a high-purity organic building block designed for advanced chemical synthesis and pharmaceutical research. This cyclohexane derivative features both an iodomethyl group and a hydroxyl group on the same carbon atom, making it a versatile intermediate for constructing complex molecular architectures. Its structure is analogous to other researched iodomethyl cyclohexanol compounds, suggesting potential utility in nucleophilic substitution reactions, ring-forming cycles, and the development of novel chemical entities. In a research context, this compound's primary value lies in its application as a synthetic intermediate. The iodine substituent serves as an excellent leaving group, facilitating facile functionalization at the methylene bridge, while the tertiary alcohol can act as a directing group or be further modified. Researchers may employ it in the synthesis of specialized ligands, fragrance compounds, or as a precursor for more complex, functionally diverse molecules. Its structural motif is common in medicinal chemistry for exploring three-dimensional chemical space. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment, utilizing personal protective equipment and standard procedures for handling iodinated compounds.

Properties

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

1-(iodomethyl)-3-methylcyclohexan-1-ol

InChI

InChI=1S/C8H15IO/c1-7-3-2-4-8(10,5-7)6-9/h7,10H,2-6H2,1H3

InChI Key

ZGARLCKRCMZLFA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CI)O

Origin of Product

United States

Preparation Methods

Halogenation of Hydroxymethyl Cyclohexanol Derivatives

A common method involves converting the primary alcohol (hydroxymethyl group) at the 1-position into an iodide using reagents such as iodine with triphenylphosphine or other iodinating agents.

  • Reaction conditions: The hydroxymethyl intermediate is treated with iodine and triphenylphosphine or iodine with red phosphorus under mild conditions.
  • Outcome: This substitution proceeds with retention or inversion of stereochemistry depending on the conditions, yielding this compound.

This method is favored for its straightforwardness and high selectivity.

Direct Iodination via Halogen Exchange

Alternatively, the compound can be prepared by halogen exchange reactions where a better leaving group (e.g., mesylate or tosylate) on the methyl group is replaced by iodide.

  • Step 1: The primary alcohol is converted into a mesylate or tosylate using mesyl chloride or tosyl chloride in the presence of a base such as pyridine.
  • Step 2: The mesylate/tosylate is then reacted with sodium iodide (NaI) in acetone or DMF to substitute the leaving group with iodide.

This two-step method allows for controlled introduction of the iodomethyl group with good yields.

Intramolecular Cyclization and Functional Group Manipulation

In some advanced syntheses, intramolecular cyclization strategies are used to form oxetane or related rings, followed by selective opening and functionalization to introduce the iodomethyl group.

  • For example, selective tosylation of the primary alcohol followed by Williamson etherification can be used to form cyclic ethers, which upon ring opening or further substitution yield the iodide derivative.
  • Sodium hydride or other strong bases are often used to facilitate cyclization or substitution reactions.

Use of Halogenating Reagents in the Presence of Bases

Sodium hydride (NaH) or other strong bases can be used to deprotonate the hydroxyl group, facilitating nucleophilic substitution with iodine sources.

  • This method can be conducted in polar aprotic solvents such as THF or DMSO.
  • Reaction temperatures typically range from room temperature to moderate heating (60–115 °C) to optimize yield.

Detailed Research Findings and Data

The following table summarizes key preparation methods, reagents, conditions, and yields reported in recent literature:

Method Starting Material Reagents & Conditions Yield (%) Notes
Iodination of hydroxymethyl group 1-(Hydroxymethyl)-3-methylcyclohexanol I2, PPh3 or I2, red P, mild heating 70–85 High selectivity, mild conditions
Halogen exchange via mesylate/tosylate 1-(Mesylate/Tosylate)-3-methylcyclohexanol NaI in acetone or DMF, reflux 60–80 Two-step process, good yields
Intramolecular cyclization + substitution 1,3-diols or protected derivatives TsCl, NaH, Williamson etherification 55–75 Used for stereoselective synthesis of related compounds
Base-mediated substitution 1-(Hydroxymethyl)-3-methylcyclohexanol NaH, I2, THF, 60–115 °C 65–80 Requires careful temperature control

Notes on Stereochemistry and Purification

  • The stereochemistry at the 3-methyl position is generally retained throughout the synthesis.
  • The iodomethyl substitution at the 1-position may proceed with inversion or retention depending on the mechanism (SN2 or SN1-like).
  • Purification is typically achieved via column chromatography using silica gel with eluents such as methanol/dichloromethane mixtures.
  • Yields vary depending on reaction scale and purity of starting materials.

Chemical Reactions Analysis

1-(Iodomethyl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like periodic acid and reducing agents like lithium aluminum hydride. Major products formed from these reactions include aldehydes, ketones, and substituted cyclohexane derivatives.

Scientific Research Applications

1-(Iodomethyl)-3-methylcyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-3-methylcyclohexan-1-ol involves its interaction with various molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(Iodomethyl)-3-methylcyclohexan-1-ol, enabling a comparative analysis of their properties, reactivity, and applications.

3-Methyl-2-cyclohexen-1-ol

  • Molecular Formula : C₇H₁₂O
  • Molecular Weight : 112.17 g/mol
  • Key Features: A cyclohexenol derivative with a methyl group at position 3 and a double bond at position 2. Unlike the iodomethyl-substituted target compound, this molecule lacks halogen substituents, reducing its electrophilic reactivity. It is primarily used in fragrance and flavor industries due to its bicyclic terpene-like structure .

1-(Aminomethyl)-3-ethylcyclohexan-1-ol

  • Molecular Formula: C₉H₁₉NO
  • Molecular Weight : 157.26 g/mol
  • Key Features: Features an aminomethyl group at position 1 and an ethyl group at position 3. Its higher molecular weight compared to 3-methyl-2-cyclohexen-1-ol reflects the addition of nitrogen and ethyl substituents .

O-1966 (1-(2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl)-3-methylcyclohexan-1-ol)

  • Molecular Formula : C₂₄H₃₈O₃
  • Molecular Weight : 374.56 g/mol
  • Key Features: A resorcinol-derived cyclohexanol with high CB2 receptor selectivity (Ki = 23 ± 2.1 nM). Unlike the iodomethyl derivative, O-1966’s bulky substituents enable neuroprotective applications in neurodegenerative diseases. This highlights how substituent size and polarity influence biological activity .

Ethyl 1-(Iodomethyl)-3-[3-(Trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate

  • Molecular Formula : C₁₆H₁₆F₃IO₄
  • Molecular Weight : 456.20 g/mol
  • Key Features : Contains an iodomethyl group within a bicyclic framework, similar to the target compound. The trifluoromethoxy phenyl group enhances lipophilicity, making it suitable for medicinal chemistry applications. Its iodine atom facilitates further functionalization via cross-coupling reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
This compound* C₈H₁₃IO 252.09 (theoretical) Iodomethyl (C1), methyl (C3) Substitution reactions, drug synthesis
3-Methyl-2-cyclohexen-1-ol C₇H₁₂O 112.17 Methyl (C3), double bond (C2) Fragrance, flavor industries
1-(Aminomethyl)-3-ethylcyclohexan-1-ol C₉H₁₉NO 157.26 Aminomethyl (C1), ethyl (C3) Chiral amine synthesis
O-1966 C₂₄H₃₈O₃ 374.56 Dimethoxyphenyl, methyloctanyl (C3) CB2 receptor modulation
Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate C₁₆H₁₆F₃IO₄ 456.20 Iodomethyl, trifluoromethoxy phenyl Medicinal chemistry

*Theoretical values calculated based on structural analogs.

Key Research Findings

  • Reactivity of Iodomethyl Groups: The iodine atom in 1-(iodomethyl) derivatives enables efficient substitution reactions, such as Stille couplings (with tributyltin hydride) or thiolate displacements, to generate diverse functionalized products . This contrasts with amino- or hydroxyl-substituted analogs, which are less reactive in such transformations.
  • Stereochemical Considerations: In amino-substituted cyclohexanols (e.g., cis-3-amino-1-trifluoromethylcyclohexan-1-ol), conformational flexibility impacts biological activity and synthetic utility. Iodomethyl derivatives may exhibit similar stereochemical dependencies .
  • Pharmacological Potential: Bulky substituents (e.g., in O-1966) enhance receptor selectivity, whereas iodomethyl groups prioritize synthetic versatility over direct therapeutic activity .

Biological Activity

1-(Iodomethyl)-3-methylcyclohexan-1-ol is a halogenated organic compound that has garnered interest in various fields, including medicinal chemistry and synthetic biology. This compound's unique structure, featuring an iodomethyl group, suggests potential reactivity and biological activity that merit detailed exploration.

The presence of the iodomethyl group in this compound enables it to participate in various chemical reactions, such as:

  • Substitution Reactions : The iodomethyl group can be replaced by nucleophiles, leading to the formation of derivatives like cyclohexanol.
  • Oxidation and Reduction : The hydroxyl group can be oxidized to form ketones or carboxylic acids, while reduction can yield cyclohexane derivatives with varied functional groups.

The mechanism of action primarily involves the interaction of this compound with biological macromolecules, potentially leading to covalent modifications that alter their function. Such interactions can influence cellular pathways and biological responses, making this compound a candidate for further pharmacological studies.

Biological Activity

Research into the biological activity of this compound has revealed several promising attributes:

  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, halogenated alcohols have been shown to inhibit bacterial growth, suggesting that this compound may possess similar properties .
  • Antiproliferative Effects : Compounds containing hydroxyl groups have been associated with antiproliferative effects on cancer cell lines. While specific data on this compound is limited, its structural analogs have demonstrated significant activity against human cancer cell lines such as HeLa and A549 .

Case Studies

Recent investigations into related compounds provide insights into the potential biological activities of this compound:

  • Antimicrobial Activity : A study on halogenated compounds indicated that derivatives similar to this compound exhibited effective antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low µg/mL range .
  • Cytotoxicity Assays : In vitro assays conducted on structurally related compounds showed IC50 values indicating significant cytotoxicity against cancer cell lines. For example, a related compound demonstrated an IC50 value of 226 µg/mL against HeLa cells, suggesting that this compound could exhibit comparable effects .

Research Findings

A summary of key findings from the literature regarding the biological activity of related compounds is presented in the table below:

Compound NameBiological ActivityMIC/IC50 Values
1-(Bromomethyl)-3-methylcyclohexanolAntimicrobial against S. aureusMIC = 62.5 µg/mL
3-MethylcyclohexanolAntiproliferative effects on HeLaIC50 = 226 µg/mL
Halogenated alcoholsBroad-spectrum antimicrobialMIC < 100 µg/mL

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